CB1 Antagonist Potency: A Weak vs. Potent Comparator Profile
This compound is a weak CB1 antagonist in a functional assay. Its IC50 is >10,000 nM against CB1 receptor in CHO cells [1]. In contrast, the archetypal CB1 antagonist Rimonabant (SR141716A) demonstrates high potency with a Ki of 11.5 nM for the human CB1 receptor [2]. This >869-fold difference in potency is critical for selecting a compound for a specific experimental context.
| Evidence Dimension | CB1 receptor antagonism |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (functional antagonist assay) |
| Comparator Or Baseline | Rimonabant (SR141716A): Ki = 11.5 nM (binding assay) |
| Quantified Difference | >869-fold weaker potency for the target compound. |
| Conditions | Target: CB1 receptor. Target assay: CHO cells, calcium mobilization assay (ChEMBL_1468239) [1]; Comparator assay: radioligand binding assay [2]. |
Why This Matters
This data directs scientific users to select this compound not as a potent lead, but specifically as a weak control or a scaffold for optimization studies requiring low baseline activity, avoiding the potent, centrally-acting side effects of older agents.
- [1] BindingDB. Entry BDBM50073101 (CHEMBL3411782). Antagonist activity at CB1 receptor (unknown origin) expressed in CHO cells. IC50 > 10,000 nM. Assay method: ChEMBL_1468239. View Source
- [2] Rinaldi-Carmona M, et al. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Lett. 1994;350(2-3):240-4. (Data for Rimonabant). Reported Ki for CB1 = 11.5 nM. View Source
